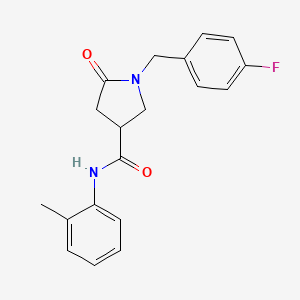![molecular formula C18H15ClN2O2S B6138530 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6138530.png)
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole, also known as CPP-109, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have potential therapeutic applications in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole acts as an inhibitor of the enzyme GABA-transaminase, which leads to an increase in the concentration of GABA in the brain. This increase in GABA has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, and may help to reduce cravings and withdrawal symptoms.
Biochemical and Physiological Effects:
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole has been found to have a number of biochemical and physiological effects, primarily related to its inhibition of GABA-transaminase. In addition to its potential therapeutic applications in addiction, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole is that it has been extensively studied in animal models, and has been found to be effective in reducing drug-seeking behavior in rats. However, there are limitations to its use in lab experiments, including the fact that it has not yet been tested in humans, and that its long-term effects are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole. One area of interest is its potential use in the treatment of other addictions, such as opioid addiction. Additionally, further research is needed to fully understand the long-term effects of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole, and to determine its safety and efficacy in human subjects. Finally, there is also interest in developing new derivatives of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole that may have even greater therapeutic potential.
Métodos De Síntesis
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole can be synthesized using a variety of methods, including the reaction of vigabatrin with 4-chlorophenyl isocyanate and 2-thiophenecarboxylic acid. The resulting compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. One area of research has been its use in the treatment of addiction, particularly in the treatment of cocaine and alcohol addiction. 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole has been found to inhibit the enzyme GABA-transaminase, which is involved in the metabolism of GABA, a neurotransmitter that plays a role in addiction.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-13-7-5-12(6-8-13)15-3-1-9-21(15)18(22)14-11-16(23-20-14)17-4-2-10-24-17/h2,4-8,10-11,15H,1,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQGOUWFPXBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-5-(thiophen-2-YL)-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6138454.png)
![3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6138461.png)


![5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6138491.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6138499.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6138502.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6138512.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6138513.png)
![N,8-dimethyl-3-({methyl[(1-methyl-2-piperidinyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6138518.png)
![4-bromo-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6138520.png)
![3-[(4-cyclohexyl-1-piperazinyl)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6138521.png)
